molecular formula C14H11F3O5 B5587997 ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

Cat. No. B5587997
M. Wt: 316.23 g/mol
InChI Key: HQWIXUGQLIQJSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate involves complex chemical reactions. A notable method includes the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions, showcasing the compound's synthesis versatility (Reddy & Krupadanam, 2010). Additionally, the reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate highlights a method for introducing trifluoromethyl groups into chromen structures (Sosnovskikh et al., 2003).

Molecular Structure Analysis

Ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate's molecular structure has been elucidated through various spectroscopic and crystallographic techniques. Its crystallization in the orthorhombic space group, detailed intermolecular interactions, and Hirshfeld surface analysis reveal a complex three-dimensional architecture and the nature of its intermolecular contacts (Jyothi et al., 2017).

Chemical Reactions and Properties

The compound participates in various chemical reactions, illustrating its reactivity and functional versatility. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates' reaction with S-methylisothiosemicarbazide hydroiodide forms 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones, indicating its potential in synthesizing heterocyclic structures (Vetyugova et al., 2018).

Physical Properties Analysis

The physical properties of ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate, such as its crystalline structure and the specific orientation of its molecular groups, have been characterized. Its crystalline form and the zigzag layers formed in the crystal highlight its stable physical nature (Fun et al., 2013).

Scientific Research Applications

Synthesis and Characterization

Synthesis and Structural Analysis : Ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate has been successfully synthesized and characterized through NMR, IR, and mass spectral studies. Single crystal X-ray diffraction confirmed its structure, exhibiting C–H•••O intermolecular interactions that contribute to a three-dimensional architecture. This compound's synthesis and crystal structure analysis are foundational for further chemical and pharmaceutical applications, providing insights into its potential utility in drug design and materials science (Jyothi et al., 2017).

Catalysis and Material Synthesis

Efficient One-Pot Synthesis : The compound has been utilized in the efficient one-pot synthesis of Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, demonstrating its versatility as a precursor in synthesizing complex molecules. This synthesis route highlights the compound's role in facilitating novel chemical reactions, offering a pathway to new materials and pharmaceuticals with potential applications in various industries (Reddy & Krupadanam, 2010).

properties

IUPAC Name

ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O5/c1-2-20-13(19)7-21-8-3-4-9-10(14(15,16)17)6-12(18)22-11(9)5-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWIXUGQLIQJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate

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